molecular formula C7H4FN3O B14138333 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene CAS No. 114895-04-4

1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene

Katalognummer: B14138333
CAS-Nummer: 114895-04-4
Molekulargewicht: 165.12 g/mol
InChI-Schlüssel: MCZLQSCLKDLSRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene is a chemical compound characterized by the presence of a cyano group, an azoxy group, and a fluorobenzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene typically involves the reaction of 3-fluorobenzene with a cyano group and an azoxy group under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the azoxy group to other functional groups.

    Substitution: The fluorine atom on the benzene ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The cyano and azoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-[(Z)-Cyano-NNO-azoxy]-3-fluorobenzene include:

Uniqueness

This compound is unique due to the presence of the fluorine atom on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorinated compounds are preferred.

Eigenschaften

CAS-Nummer

114895-04-4

Molekularformel

C7H4FN3O

Molekulargewicht

165.12 g/mol

IUPAC-Name

cyanoimino-(3-fluorophenyl)-oxidoazanium

InChI

InChI=1S/C7H4FN3O/c8-6-2-1-3-7(4-6)11(12)10-5-9/h1-4H

InChI-Schlüssel

MCZLQSCLKDLSRZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)[N+](=NC#N)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.